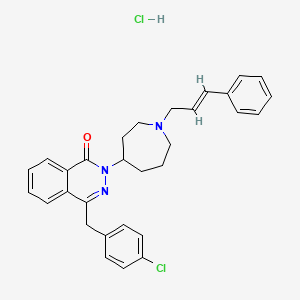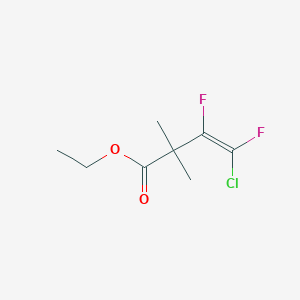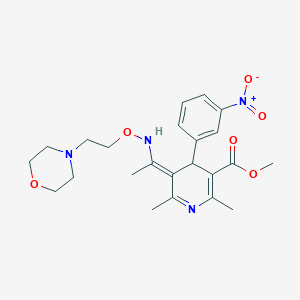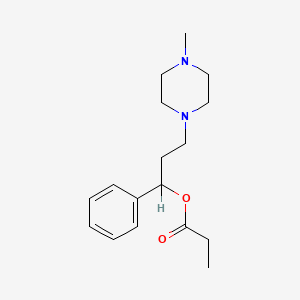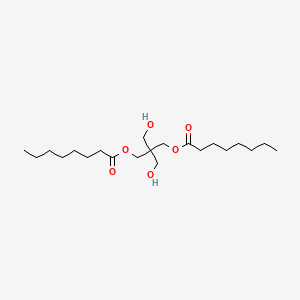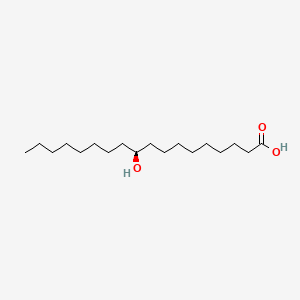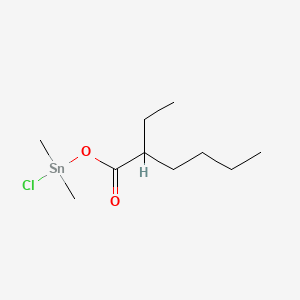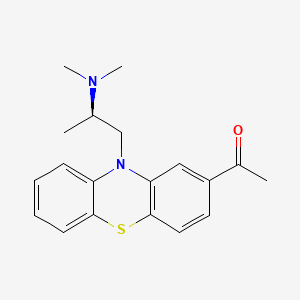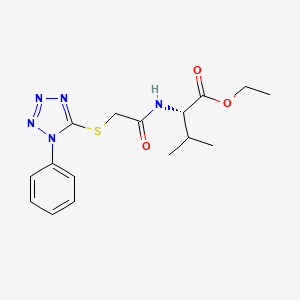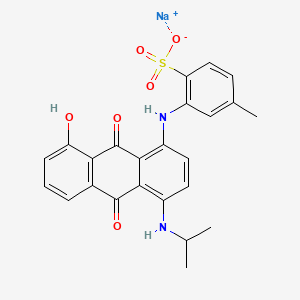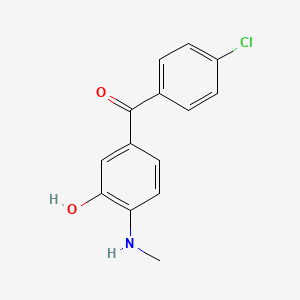
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a complex structure that includes a methanone group, a chlorophenyl group, and a hydroxy-methylamino phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxy-4-(methylamino)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-
- Methanone, (4-chlorophenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
Uniqueness
Methanone, (4-chlorophenyl)(3-hydroxy-4-(methylamino)phenyl)- is unique due to the presence of both a hydroxy group and a methylamino group on the phenyl ring. This structural feature can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
123172-46-3 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[3-hydroxy-4-(methylamino)phenyl]methanone |
InChI |
InChI=1S/C14H12ClNO2/c1-16-12-7-4-10(8-13(12)17)14(18)9-2-5-11(15)6-3-9/h2-8,16-17H,1H3 |
Clé InChI |
NCWHJCRHMVXAIN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Methylenebis[4-[1-methyl-1-[4-(oxiranylmethoxy)phenyl]ethyl]-2,1-phenylene]bis(oxymethylene)]bisoxirane](/img/structure/B12719817.png)
